molecular formula C28H20F3N3O5S B2996717 Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887876-01-9

Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2996717
CAS RN: 887876-01-9
M. Wt: 567.54
InChI Key: OBFIMYQZHBZEKR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including an ester group (carboxylate), an amide group (acetamido), a naphthalene group (naphthalen-2-yloxy), and a trifluoromethyl group (trifluoromethylphenyl). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the naphthalen-2-yloxy group could be introduced via a nucleophilic substitution reaction with 2-naphthol . The acetamido group could be introduced via an acylation reaction with an appropriate acyl chloride . The exact synthesis route would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The naphthalene and phenyl rings would likely contribute to the overall stability of the molecule through resonance. The presence of the ester, amide, and trifluoromethyl groups could also influence the molecule’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The ester and amide groups could undergo hydrolysis under acidic or basic conditions. The naphthalene and phenyl rings could potentially undergo electrophilic aromatic substitution reactions. The trifluoromethyl group could also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups could result in a relatively high boiling point and low vapor pressure. The compound is likely to be soluble in organic solvents due to the presence of the aromatic rings and ester group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of diverse heterocyclic systems such as pyridine, pyridazine, and phthalazine derivatives, which are of significant interest due to their biological and pharmaceutical activities. The synthesis processes often involve reactions with different reagents to produce compounds with varying substituents, showcasing the versatility of the core structure in leading to a wide array of heterocyclic compounds. The chemical structures of these compounds are confirmed through analytical and spectral analysis, highlighting the importance of this compound in facilitating the development of new synthetic pathways (Rady & Barsy, 2006).

Biological Activity Evaluation

Additionally, derivatives of such compounds have been synthesized and evaluated for various biological activities. For instance, specific derivatives have shown promising anticancer and anti-inflammatory activities in vitro. These activities are compared with standard compounds, indicating the potential therapeutic applications of these derivatives. The synthesis approach offers advantages such as clean methodology, short reaction times, and environmentally friendly processes, which are crucial for the development of bioactive compounds with lower environmental impact (Kumar, Sribalan, & Padmini, 2017).

Antiviral and Antimicrobial Applications

Some derivatives have been tested for antiviral activity, particularly against the avian influenza virus, and have revealed promising results. This indicates the potential of these compounds in contributing to the development of new antiviral drugs. The antiviral activity is determined through assays that measure the ability of the compounds to inhibit virus replication in cell cultures, showcasing their relevance in addressing global health challenges related to viral infections (Flefel et al., 2014).

Antioxidant Properties

Research also extends to the evaluation of antioxidant properties of synthesized compounds, further underscoring the broad spectrum of potential biological activities these molecules can exhibit. The antioxidant potential is assessed through various assays, suggesting their possible use in combating oxidative stress-related diseases (Dhuda et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

ethyl 5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F3N3O5S/c1-2-38-27(37)24-21-15-40-25(32-22(35)14-39-20-12-7-16-5-3-4-6-17(16)13-20)23(21)26(36)34(33-24)19-10-8-18(9-11-19)28(29,30)31/h3-13,15H,2,14H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFIMYQZHBZEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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